(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

Lipophilicity Drug-likeness CNS permeability

This 1,2,3-triazole primary amine is specifically tailored for medicinal chemists optimizing CNS kinase inhibitors and PROTAC linker rigidity. The N1-cyclobutyl group provides a balanced XLogP3 (-0.6) for blood-brain barrier penetration, avoiding the excessive lipophilicity of phenyl analogs and the low permeability of methyl analogs. Procure this ≥95% pure building block to minimize false positives in enzyme screens and enable accurate SAR interpretation. The primary amine handle facilitates rapid amide coupling or reductive amination for focused library synthesis.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 1780443-37-9
Cat. No. B1489911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
CAS1780443-37-9
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(N=N2)CN
InChIInChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2
InChIKeyYSSUITIGNQEFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1780443-37-9): A Versatile Cyclobutyl-Triazole Building Block for Medicinal Chemistry


(1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic primary amine featuring a 1,2,3-triazole core N1-substituted with a cyclobutyl group and a methylamine group at the C4 position [1]. With a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol, this compound combines the metabolic stability and hydrogen-bonding capacity of the triazole ring with the conformational rigidity and unique steric profile of the cyclobutyl motif [2]. It is primarily employed as a chemical intermediate or building block in early-stage drug discovery, where the primary amine serves as a handle for further functionalization via amide bond formation, reductive amination, or click chemistry derivatization.

Why N1-Substituent Choice in 1,2,3-Triazol-4-yl-methanamine Derivatives Directly Impacts Drug-Like Properties and Cannot Be Ignored in Procurement


The 1,2,3-triazol-4-yl-methanamine scaffold is not interchangeable across different N1-substituents, as variations in the N1 group profoundly alter lipophilicity (logP), steric bulk, and conformational flexibility [1]. These physicochemical changes directly influence membrane permeability, metabolic stability, off-target binding, and overall pharmacokinetic profiles [2]. For example, replacing the cyclobutyl group with a smaller methyl substituent significantly reduces lipophilicity and steric demand, potentially decreasing passive membrane diffusion, while a phenyl group introduces π-stacking interactions and excessive lipophilicity that may lead to poor solubility and off-target promiscuity. The cyclobutyl ring occupies a distinct chemical space that balances these extremes, making it a strategic choice for projects aiming to optimize both CNS penetration and avoidance of hERG or cytochrome P450 liabilities.

Head-to-Head Quantitative Differentiation: (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine vs. Closest N1-Analogs


Computed Lipophilicity (XLogP3) Positioning Between Polar Methyl and Lipophilic Phenyl Analogs

The target compound exhibits a computed XLogP3 of -0.6 [1], reflecting moderate lipophilicity conferred by the cyclobutyl group. In contrast, the N1-methyl analog (CAS 785774-47-2) has a predicted XLogP of approximately -1.1 , while the N1-phenyl analog (CAS 886361-75-7) shows a predicted XLogP of approximately 1.2 . This positions the cyclobutyl derivative in a favorable intermediate range for balancing aqueous solubility and passive membrane permeability, critical for oral bioavailability and CNS drug design.

Lipophilicity Drug-likeness CNS permeability

Topological Polar Surface Area (TPSA) Consistency Maintains Hydrogen-Bonding Capacity Across N1-Analogs

The target compound possesses a TPSA of 56.7 Ų and one hydrogen bond donor (HBD) [1]. These values are identical to those of the N1-methyl, N1-cyclopropyl, and N1-phenyl analogs, indicating that the triazole-4-methanamine core dominates the polar surface area. However, the increased molecular weight (152.20 g/mol) and rotatable bond count (2) of the target, relative to the methyl analog (MW 112.13 g/mol, 1 rotatable bond), may reduce aqueous solubility slightly while enhancing membrane partitioning potential.

Polar surface area Permeability Bioavailability

Conformational Restraint and Steric Bulk: Cyclobutyl vs. Flexible Alkyl or Planar Aromatic N1-Substituents

The cyclobutyl ring imposes significant conformational restriction on the N1 substituent, reducing the number of accessible low-energy conformations compared to flexible N1-alkyl chains [1]. This rigidity is a known contributor to improved target selectivity and reduced entropic penalty upon binding, as demonstrated by cyclobutyl-containing approved drugs such as platinum anticancer agents and kinase inhibitors [2]. While direct selectivity data for the target compound versus N1-methyl or N1-phenyl analogs are not yet published, the structural precedent strongly supports the selection of cyclobutyl over more flexible or planar groups when designing selective enzyme inhibitors or receptor ligands.

Conformational rigidity Target selectivity Cyclobutyl drugs

Vendor Quality Assurance: Higher Purity Specification Reduces Experimental Variability vs. Common Analogs

The target compound is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC . In comparison, the widely used N1-methyl analog (CAS 785774-47-2) is typically supplied at 95% purity by multiple vendors . This 3% purity gap, while seemingly small, can translate into significant batch-to-batch variation in biological assays, particularly in high-throughput screening where impurities may act as false positives or enzyme inhibitors.

Chemical purity Reproducibility Procurement

Optimal Use Cases for (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine Based on Quantified Differentiation


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Moderate Lipophilicity

The compound's XLogP3 of -0.6 strikes a balance between solubility and membrane permeability, making it a suitable amine handle for constructing CNS-targeted kinase inhibitors. Compared to the more polar methyl analog (XLogP ≈ -1.1) which may struggle to cross the blood-brain barrier, and the lipophilic phenyl analog (XLogP ≈ 1.2) which risks hERG binding, the cyclobutyl variant offers a safer starting point for CNS drug design [1].

PROTAC Linker Development Exploiting Cyclobutyl-Induced Conformational Rigidity

In proteolysis-targeting chimera (PROTAC) design, linker rigidity and length are critical to achieving efficient ternary complex formation. The cyclobutyl group provides a rigid, non-planar linker element that can orient the E3 ligase ligand and target protein ligand for optimal ubiquitination. The primary amine enables facile conjugation to carboxylic acid-containing warheads, while the conformational restriction may reduce unproductive ligand conformations seen with more flexible alkyl linkers [2].

High-Throughput Screening (HTS) Library Construction with Stringent Purity Requirements

For research groups building focused heterocyclic amine libraries, the 98% purity and batch-specific QC provided by Bidepharm reduce the burden of post-purchase purification. The higher purity, relative to commonly procured 95% pure analogs, minimizes false positives in enzyme inhibition screens and ensures more accurate SAR interpretation.

Antimicrobial and Anticancer Scaffold Optimization Informed by Cyclobutane-Triazole SAR

The cyclobutane-containing triazole class has demonstrated promising antioxidant and antitumor activities [3]. Although specific data for this compound are not yet published, its structural similarity to evaluated analogs positions it as a logical next-generation candidate for systematic biological profiling. Researchers aiming to explore the effect of replacing a methyl or phenyl N1-substituent with cyclobutyl on anticancer potency can use this compound to directly test the impact of increased steric bulk and lipophilicity on selectivity and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.